molecular formula C17H20OS B14363703 [4-(Benzylsulfanyl)butoxy]benzene CAS No. 90184-26-2

[4-(Benzylsulfanyl)butoxy]benzene

Cat. No.: B14363703
CAS No.: 90184-26-2
M. Wt: 272.4 g/mol
InChI Key: DLLJYIYWGPAALV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Benzylsulfanyl)butoxy]benzene: is an organic compound that features a benzene ring substituted with a benzylsulfanyl group and a butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Benzylsulfanyl)butoxy]benzene typically involves the reaction of 4-hydroxybenzyl alcohol with benzyl mercaptan in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the benzylsulfanyl ether linkage. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Benzylsulfanyl)butoxy]benzene can undergo oxidation reactions, where the sulfanyl group is converted to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the benzylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Benzyl derivatives with different substituents.

Scientific Research Applications

Chemistry: [4-(Benzylsulfanyl)butoxy]benzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study the interactions between sulfanyl groups and biological macromolecules. It may also serve as a building block for the synthesis of bioactive compounds.

Medicine: The compound’s potential medicinal applications include its use as a precursor for the development of pharmaceuticals with antioxidant or antimicrobial properties. Its ability to undergo various chemical reactions makes it a versatile candidate for drug discovery.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific functional properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [4-(Benzylsulfanyl)butoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound a valuable tool for studying molecular mechanisms in biological systems.

Comparison with Similar Compounds

  • [4-(Methylsulfanyl)butoxy]benzene
  • [4-(Ethylsulfanyl)butoxy]benzene
  • [4-(Propylsulfanyl)butoxy]benzene

Comparison: Compared to its analogs, [4-(Benzylsulfanyl)butoxy]benzene exhibits unique reactivity due to the presence of the benzyl group. This structural feature enhances its ability to participate in various chemical reactions and increases its potential applications in different fields. The benzyl group also imparts distinct physical and chemical properties, making this compound a valuable compound for research and industrial purposes.

Properties

CAS No.

90184-26-2

Molecular Formula

C17H20OS

Molecular Weight

272.4 g/mol

IUPAC Name

4-benzylsulfanylbutoxybenzene

InChI

InChI=1S/C17H20OS/c1-3-9-16(10-4-1)15-19-14-8-7-13-18-17-11-5-2-6-12-17/h1-6,9-12H,7-8,13-15H2

InChI Key

DLLJYIYWGPAALV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCCCCOC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.